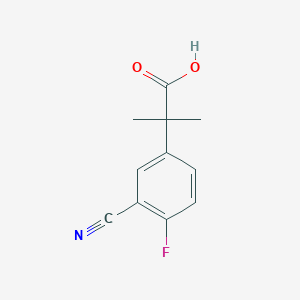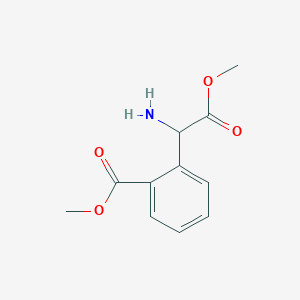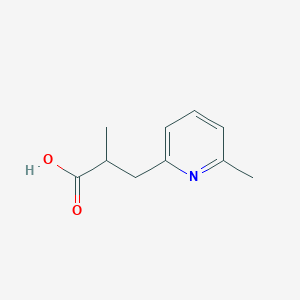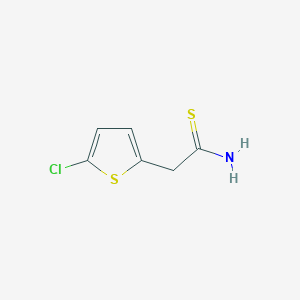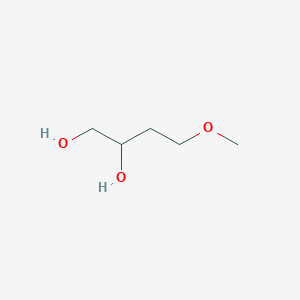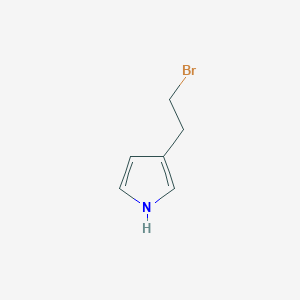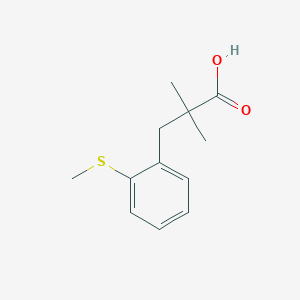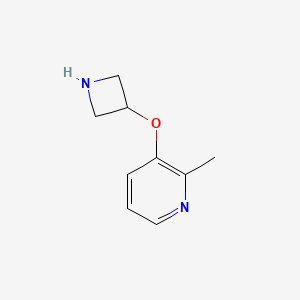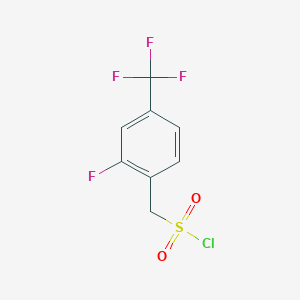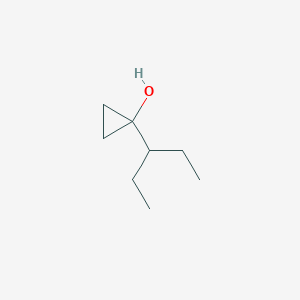
1-(Pentan-3-yl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pentan-3-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H16O and a molecular weight of 128.2 g/mol It features a cyclopropane ring substituted with a pentan-3-yl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pentan-3-yl)cyclopropan-1-ol can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazomethane or other carbene precursors. The reaction typically requires a catalyst such as a transition metal complex to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Pentan-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative without the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of various substituted cyclopropane compounds.
Applications De Recherche Scientifique
1-(Pentan-3-yl)cyclopropan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(Pentan-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropane ring can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanol: A simpler analog with only a hydroxyl group attached to the cyclopropane ring.
Cyclopropylmethanol: Contains a methanol group attached to the cyclopropane ring.
Cyclopropylamine: Features an amine group attached to the cyclopropane ring.
Uniqueness
1-(Pentan-3-yl)cyclopropan-1-ol is unique due to the presence of the pentan-3-yl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of alkyl substitution on cyclopropane reactivity and interactions .
Propriétés
Formule moléculaire |
C8H16O |
|---|---|
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
1-pentan-3-ylcyclopropan-1-ol |
InChI |
InChI=1S/C8H16O/c1-3-7(4-2)8(9)5-6-8/h7,9H,3-6H2,1-2H3 |
Clé InChI |
CXXHODOJVQAVES-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C1(CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid](/img/structure/B13588142.png)
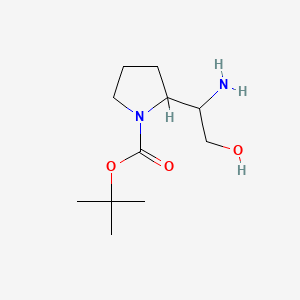
![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B13588149.png)
![4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B13588150.png)
